Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate
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Overview
Description
“Tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate” is a chemical compound . It is a derivative of N-Boc piperazine . The compound has a molecular weight of 384.27 .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, derivatives of N-Boc piperazine, such as tert-butyl 4- (2-ethoxy-2-oxoethyl)piperazine-1-carboxylate and tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate, have been synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .Molecular Structure Analysis
The InChI code for this compound is 1S/C16H22BrN3O3/c1-16(2,3)23-15(22)20-8-4-7-19(9-10-20)14(21)12-5-6-13(17)18-11-12/h5-6,11H,4,7-10H2,1-3H3 . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, it’s worth noting that piperazine derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .Physical and Chemical Properties Analysis
The compound is in the form of a powder . It has a storage temperature of room temperature .Scientific Research Applications
Synthetic Organic Chemistry Applications
Tert-butyl phenylazocarboxylates, similar in structure due to the presence of tert-butyl groups, serve as versatile building blocks in synthetic organic chemistry. These compounds undergo nucleophilic substitutions and radical reactions, enabling the generation of a wide variety of derivatives. Such reactions include oxygenation, halogenation, carbohalogenation, and aryl-aryl coupling, highlighting their utility in the synthesis of complex organic molecules (Jasch, Höfling, & Heinrich, 2012).
Photolabile Protecting Groups
Compounds structurally related to the tert-butyl derivative, such as 4‐(1‐Azi‐2,2,2‐trifluoroethyl)benzoic Acid, have been synthesized and employed as highly photolabile protecting groups that can be attached to biochemical agents. This application is crucial for the development of photoaffinity labels for biochemical research, enabling precise studies of molecular interactions (Nassal, 1983).
Asymmetric Synthesis of Amines
Tert-butyl groups are integral in the synthesis of N-tert-butanesulfinyl imines, which are key intermediates for the asymmetric synthesis of amines. This method allows for the efficient production of a wide range of enantioenriched amines, highlighting the importance of tert-butyl derivatives in facilitating stereoselective synthetic strategies (Ellman, Owens, & Tang, 2002).
Photochemical and Thermal Rearrangements
The photochemical and thermal rearrangements of oxaziridines, compounds that can be structurally related to tert-butyl derivatives, provide clear evidence supporting stereoelectronic theory. This application is significant for understanding reaction mechanisms and developing new synthetic methodologies (Lattes et al., 1982).
Polymer Science
In the field of polymer science, tert-butyl groups are utilized in the synthesis of polyamides with specific structural features, such as flexible main-chain ether linkages and ortho-phenylene units. These polymers exhibit high thermal stability and solubility in various solvents, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).
Safety and Hazards
The compound is considered hazardous. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
Properties
IUPAC Name |
tert-butyl 4-[(6-bromopyridine-3-carbonyl)-methylamino]azepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrN3O3/c1-18(2,3)25-17(24)22-10-5-6-14(9-11-22)21(4)16(23)13-7-8-15(19)20-12-13/h7-8,12,14H,5-6,9-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZXONLKDVBWTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(CC1)N(C)C(=O)C2=CN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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